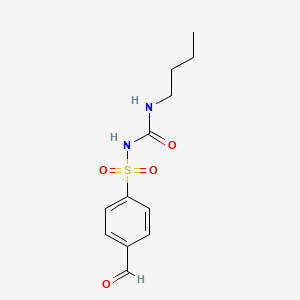

1-Butyl-3-(4-formylphenyl)sulfonylurea

Description

1-Butyl-3-(4-formylphenyl)sulfonylurea is a sulfonylurea derivative characterized by a sulfonylurea backbone with a butyl group at the N1 position and a 4-formylphenyl substituent at the sulfonyl group. Tolbutamide, a first-generation sulfonylurea antidiabetic agent, stimulates insulin secretion by binding to pancreatic β-cell sulfonylurea receptors (SUR1), thereby lowering blood glucose levels . The substitution of the methyl group in tolbutamide with a formyl group introduces an electron-withdrawing moiety, which may alter electronic properties, solubility, and receptor-binding dynamics. This modification could influence metabolic stability and therapeutic efficacy, as functional groups on the aromatic ring significantly impact pharmacokinetics and pharmacodynamics in sulfonylureas .

Properties

CAS No. |

88241-95-6 |

|---|---|

Molecular Formula |

C12H16N2O4S |

Molecular Weight |

284.33 g/mol |

IUPAC Name |

1-butyl-3-(4-formylphenyl)sulfonylurea |

InChI |

InChI=1S/C12H16N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,9H,2-3,8H2,1H3,(H2,13,14,16) |

InChI Key |

HJVGUCXZNVQHSY-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C=O |

Other CAS No. |

88241-95-6 |

Synonyms |

1-BFPSU 1-butyl-3-(4-formylphenyl)sulfonylurea |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- This could enhance binding to SUR1 or alter metabolic stability .

- Conversely, 4-carboxy tolbutamide’s -COOH group offers even greater polarity, favoring renal excretion .

Pharmacological and Clinical Comparisons

Antidiabetic Efficacy

- Tolbutamide : Reduces fasting glucose by 20–30% in T2DM patients via SUR1-mediated insulin secretion. Its short half-life (~6 hours) necessitates multiple daily doses .

- 4-Formyl Derivative: Hypothetically, the formyl group could prolong half-life by resisting cytochrome P450-mediated metabolism (common in methyl-substituted sulfonylureas).

- H3 Receptor-Active Sulfonylureas : Derivatives with trifluoromethyl or dichlorophenyl groups (e.g., from ) exhibit dual antidiabetic and neuropharmacological effects (e.g., H3 receptor antagonism for obesity). This highlights the versatility of sulfonylurea scaffolds .

Physicochemical Properties

demonstrates that substituents on aromatic systems (e.g., hexyloxyphenyl in azomethines) significantly alter thermal stability and optoelectronic properties. For sulfonylureas:

- Thermal Stability : Tolbutamide decomposes at ~180°C. The formyl group may lower decomposition temperature due to increased polarity, as seen in analogous azomethines .

- Electrochemical Properties: Cyclic voltammetry of H3-active sulfonylureas () reveals substituent-dependent redox potentials. The formyl group’s electron-withdrawing nature could shift oxidation potentials, influencing drug-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.